

Ilorasertib Recommended Phase 2 Dose & Supporting Evidence

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Compound Focus: Ilorasertib

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Trial Population	Recommended Phase 2 Dose (RP2D)	Dosing Schedule	Key Supporting Evidence	Clinical Trial Identifier
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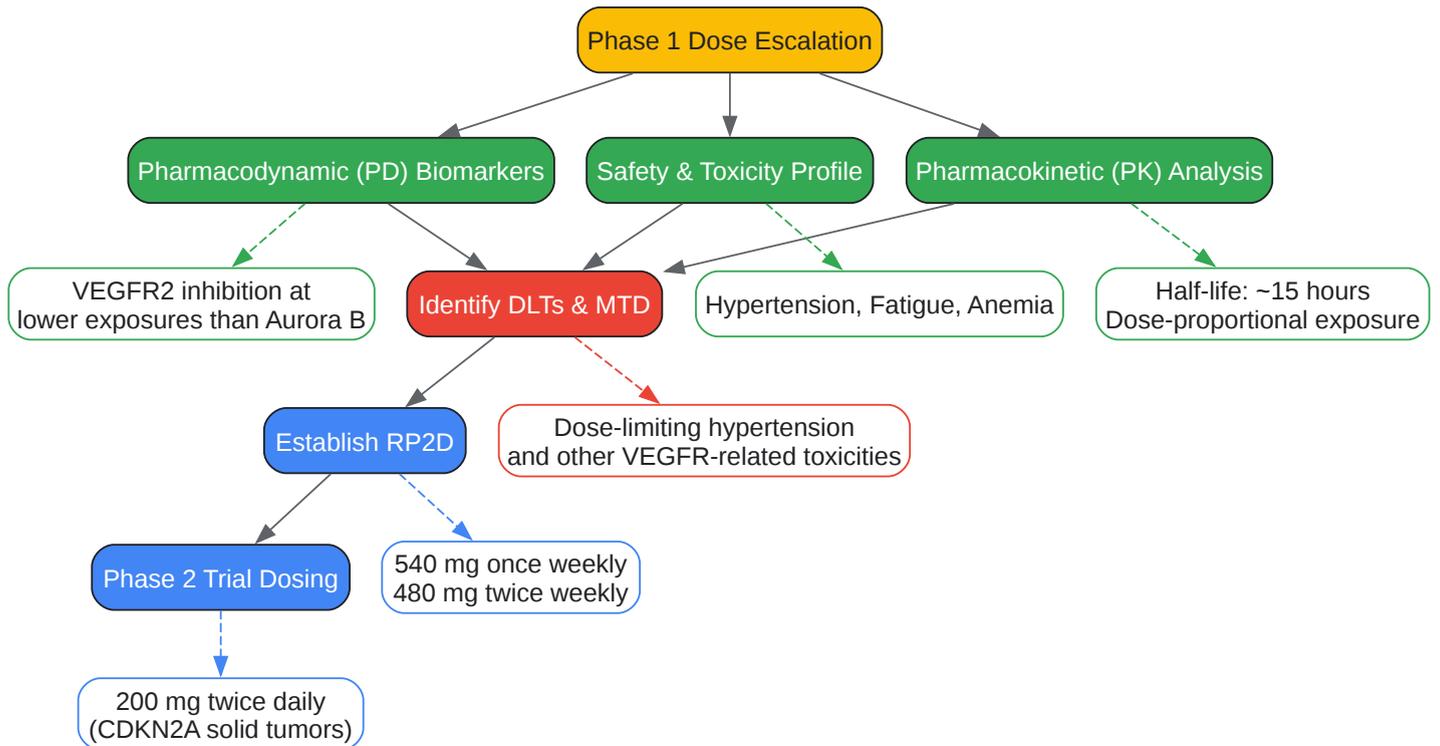
| **Advanced Hematologic Malignancies** [1] [2] [3] | 540 mg (once weekly) or 480 mg (twice weekly) | Days 1, 8, 15 of a 28-day cycle | **Safety:** Most common Grade 3/4 adverse events were hypertension (28.8%), hypokalemia (15.4%), anemia (13.5%) [1]. **PK Profile:** Oral half-life of ~15 hours; dose-proportional pharmacokinetics [2]. **Biomarker Engagement:** Inhibition of Aurora kinase (pHH3) and VEGF receptor (PLGF) biomarkers confirmed target engagement [2]. **Efficacy Signal:** Clinical responses observed in 3 patients with Acute Myelogenous Leukemia (AML) [1]. | NCT01110473 | | **Advanced Solid Tumors** [4] [5] [6] | Maximum Tolerated Dose (MTD) not firmly established | Days 1, 8, 15 of a 28-day cycle | **Safety & Toxicity:** Dose-Limiting Toxicities (DLTs) were predominantly related to VEGFR inhibition. Frequent adverse events included fatigue (48%), anorexia (34%), and hypertension (34%) [5]. **Pharmacodynamics:** VEGFR2 inhibition occurred at lower exposures than Aurora B kinase inhibition [4]. **Efficacy Signal:** Two partial responses observed in Arm II (twice-daily dosing) [5]. | NCT01110486 | | **CDKN2A Deficient Solid Tumors (Phase 2)** [7] | 200 mg (twice daily) | Days 1, 8, 15 of a 28-day cycle | This dose was selected for the subsequent Phase 2 "basket trial" based on prior Phase 1 data [7]. | NCT02478320 |

Experimental Protocols for Dose Determination

The Phase 1 trials followed standardized methodologies to determine the safe dosing range and RP2D.

- **Study Design:** These were **phase 1, multicentre, open-label, dose-escalation studies** [4] [2]. Dose escalation used an adaptation of the **continual reassessment method** to define Dose-Limiting Toxicities (DLTs) and the Maximum Tolerated Dose (MTD) [4] [5].
- **Dosing Regimens:** **Ilorasertib** was administered on **Days 1, 8, and 15 of each 28-day cycle** [2] [5]. Various schedules were tested, including once-weekly oral, twice-weekly oral, once-weekly intravenous, and combination therapy with azacitidine [1] [2].
- **Safety & Toxicity Assessment:** Toxicity was continuously monitored and graded according to the **Common Terminology Criteria for Adverse Events (CTCAE), Version 4.0** [2]. Specific criteria for hypertension and decline in left ventricular ejection fraction were included as DLTs due to the known effects of VEGFR inhibition [5].
- **Pharmacokinetic (PK) Sampling:** Extensive blood samples were collected up to 72 hours after dosing on specific days to determine key PK parameters, including maximum plasma concentration (C_{max}), half-life (t_{1/2}), and area under the plasma concentration-time curve (AUC) [2].
- **Pharmacodynamic (PD) Biomarker Analysis:** Blood and skin biopsy samples were collected to evaluate target engagement. Key biomarkers included:
 - **Placental Growth Factor (PIGF):** A plasma biomarker indicating VEGFR pathway inhibition [2].
 - **Phospho-Histone H3 (pHH3):** A marker of Aurora B kinase activity measured in skin biopsies [4] [5].

The following diagram illustrates the logical workflow and key relationships in the dose determination process.



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Figure 1: Logic flow of **Ilorasertib** Phase 2 dose determination, integrating pharmacokinetics, pharmacodynamics, and safety data from Phase 1 trials.

Key Experimental Observations on Dosing

- **VEGFR vs. Aurora Inhibition:** A critical finding was that **maximum inhibition of VEGFR kinases occurred at lower drug exposures than were required for robust inhibition of Aurora B kinase in tissue** [4] [5]. This means that VEGFR-related toxicities (like hypertension) often became dose-limiting before full Aurora kinase inhibition was achieved.
- **Dosing Schedule:** The intermittent schedule (3 times per week in a 28-day cycle) was likely used to manage tolerability, particularly for chronic VEGFR inhibition [1] [7].

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